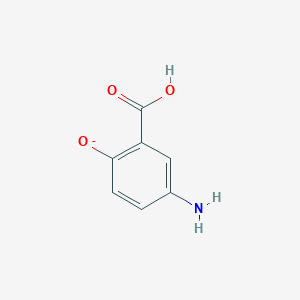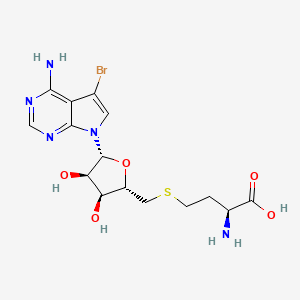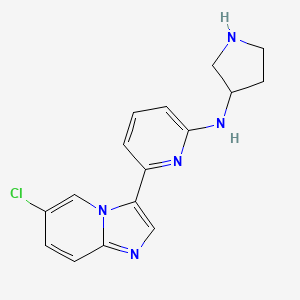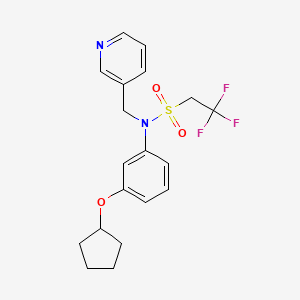![molecular formula C43H58N12O9 B10771886 (3S)-4-[[(2R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-3-methyl-2-[(3R)-2-oxo-3-[[2-[4-(quinoxaline-2-carbonylamino)phenyl]acetyl]amino]pyrrolidin-1-yl]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771886.png)
(3S)-4-[[(2R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-3-methyl-2-[(3R)-2-oxo-3-[[2-[4-(quinoxaline-2-carbonylamino)phenyl]acetyl]amino]pyrrolidin-1-yl]pentanoyl]amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M372049 is a selective antagonist of the natriuretic peptide receptor-C (NPR-C). This compound has been extensively studied for its role in mediating the vasorelaxant activity of C-type natriuretic peptide (CNP) and endothelium-derived hyperpolarizing factor (EDHF). M372049 has shown potential in regulating vascular tone and maintaining vascular homeostasis .
Vorbereitungsmethoden
The synthesis of M372049 involves several key steps, including base-mediated lactam formation and a solid-supported peptide synthetic sequence. The detailed protocol for its synthesis does not require specialized apparatus and builds upon a prior patent from Veale and colleagues . The compound is synthesized through a series of reactions that include the formation of peptide bonds and the incorporation of specific functional groups to achieve the desired structure.
Analyse Chemischer Reaktionen
M372049 undergoes various chemical reactions, including competitive inhibition of CNP-induced relaxations. It is a competitive antagonist with a Ki value of 21 nM . The compound interacts with NPR-C, leading to the inhibition of vasorelaxant activity. Common reagents used in these reactions include nitric oxide donors and endothelium-dependent vasodilators .
Wissenschaftliche Forschungsanwendungen
M372049 has been widely used in scientific research to study the role of NPR-C in vascular regulation. It has been shown to inhibit CNP-mediated responses in rat isolated mesenteric resistance arteries, highlighting its potential as a therapeutic target for cardiovascular diseases . Additionally, M372049 has been used in biophysical screening methods to facilitate drug discovery efforts for NPR-C and other large extracellular domain membrane receptors .
Wirkmechanismus
M372049 exerts its effects by selectively binding to NPR-C, thereby inhibiting the vasorelaxant activity of CNP. This interaction leads to the inhibition of EDHF-dependent relaxations in mesenteric arteries. The compound acts as a competitive antagonist, blocking the signaling pathways involved in vascular tone regulation .
Vergleich Mit ähnlichen Verbindungen
M372049 is unique in its selective inhibition of NPR-C. Similar compounds include other natriuretic peptide receptor antagonists and agonists, such as PL-3994 and compound 118 . These compounds also target NPR-C but differ in their binding affinities and specific interactions with the receptor.
Eigenschaften
Molekularformel |
C43H58N12O9 |
|---|---|
Molekulargewicht |
887.0 g/mol |
IUPAC-Name |
(3S)-4-[[(2R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-3-methyl-2-[(3R)-2-oxo-3-[[2-[4-(quinoxaline-2-carbonylamino)phenyl]acetyl]amino]pyrrolidin-1-yl]pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C43H58N12O9/c1-5-23(3)35(37(44)59)54-38(60)29(12-9-18-47-43(45)46)52-39(61)31(21-34(57)58)53-41(63)36(24(4)6-2)55-19-17-30(42(55)64)51-33(56)20-25-13-15-26(16-14-25)49-40(62)32-22-48-27-10-7-8-11-28(27)50-32/h7-8,10-11,13-16,22-24,29-31,35-36H,5-6,9,12,17-21H2,1-4H3,(H2,44,59)(H,49,62)(H,51,56)(H,52,61)(H,53,63)(H,54,60)(H,57,58)(H4,45,46,47)/t23-,24-,29+,30+,31-,35-,36-/m0/s1 |
InChI-Schlüssel |
VINFYKMOVBYUSF-ZCWPROOASA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)N1CC[C@H](C1=O)NC(=O)CC2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Kanonische SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)N1CCC(C1=O)NC(=O)CC2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide](/img/structure/B10771803.png)
![6-[(3-Chlorophenyl)methoxy]-4-methylpyridine-2-carbonitrile](/img/structure/B10771818.png)


![Cyclo[L-Pro-D-Phe-L-Ile-1,6-didehydro-D-Pyz-1,6-didehydro-L-Pyz-N-methyl-L-Phe-]](/img/structure/B10771835.png)
![2-[(4-chloroanilino)carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide](/img/structure/B10771844.png)
![4-(1-Ethyl-7-piperazin-1-ylmethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10771851.png)


![4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide](/img/structure/B10771862.png)
![(S)-2-{3-[(S)-1-Carboxy-2-(4-hydroxy-phenyl)-ethyl]-ureido}-pentanedioic acid](/img/structure/B10771880.png)
![4-(cyclopropylmethoxy)-N-[8-methyl-3-[(1R)-1-pyrrolidin-1-ylethyl]quinolin-7-yl]benzamide](/img/structure/B10771881.png)

